molecular formula C8H8ClFO2 B6307835 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene CAS No. 1862778-42-4

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene

Cat. No.: B6307835
CAS No.: 1862778-42-4
M. Wt: 190.60 g/mol
InChI Key: LZEWHGKHLHKQPP-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, substituted with chlorine, fluorine, and methoxymethoxy groups

Preparation Methods

The synthesis of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-fluorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets. The methoxymethoxy group can undergo hydrolysis to release formaldehyde, which can then react with biological molecules. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-chloro-4-fluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEWHGKHLHKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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